2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
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Overview
Description
2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a chemical compound that features a pyridine ring substituted with a chloro group at the 2-position and a pyrazolyl group at the 6-position The pyrazolyl group is further substituted with a trifluoromethyl group
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to play a significant role in the agrochemical industry, where they are used to protect crops from pests . This suggests that they may interact with biochemical pathways related to pest metabolism or growth.
Result of Action
It’s known that tfmp derivatives have significant biological activities, which are thought to be due to the unique properties of the fluorine atom and the pyridine moiety . These compounds are primarily used in the agrochemical industry for crop protection, suggesting they have potent effects on pests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Coupling with Pyridine: The pyrazole derivative is then coupled with 2-chloro-6-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cross-coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine has several scientific research applications:
Pharmaceuticals: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its potential biological activity against pests and weeds.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Similar in structure but lacks the pyrazole ring.
2-Chloro-5-(trifluoromethyl)pyridine: Another structural isomer with the trifluoromethyl group at a different position.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a trifluoromethyl group.
Uniqueness
2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these features can lead to enhanced activity and selectivity in various applications compared to similar compounds .
Properties
IUPAC Name |
2-chloro-6-[5-(trifluoromethyl)pyrazol-1-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-7-2-1-3-8(15-7)16-6(4-5-14-16)9(11,12)13/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZTUNUDTAJGPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C(=CC=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610797 |
Source
|
Record name | 2-Chloro-6-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-45-6 |
Source
|
Record name | 2-Chloro-6-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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